5-Bromo-3-chloro-2-(nitromethyl)pyridine
Description
Properties
Molecular Formula |
C6H4BrClN2O2 |
|---|---|
Molecular Weight |
251.46 g/mol |
IUPAC Name |
5-bromo-3-chloro-2-(nitromethyl)pyridine |
InChI |
InChI=1S/C6H4BrClN2O2/c7-4-1-5(8)6(9-2-4)3-10(11)12/h1-2H,3H2 |
InChI Key |
WXNHZEAHVMRTNY-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC(=C1Cl)C[N+](=O)[O-])Br |
Origin of Product |
United States |
Comparison with Similar Compounds
Substituent Effects on Reactivity and Electronic Properties
Key Analogues :
5-Bromo-3-chloro-2-(pyrrolidin-1-yl)pyridine (CAS: 1289112-68-0)
- Substituent at position 2: Pyrrolidin-1-yl (electron-donating).
- Molecular formula: C₉H₁₀BrClN₂.
- Reactivity: The electron-rich pyrrolidine group enhances nucleophilic substitution at adjacent positions. Pd-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) are feasible at the bromine site .
5-Bromo-3-chloro-2-(methoxymethyl)pyridine (CID: 156539886) Substituent at position 2: Methoxymethyl (-CH₂OCH₃; moderately electron-donating). Molecular formula: C₇H₇BrClNO. Reactivity: The methoxy group directs electrophilic substitution to para/meta positions. Reduced steric hindrance compared to bulkier groups facilitates functionalization .
5-Bromo-2-chloro-3-fluoropyridine
- Substituent at position 3: Fluorine (strong electron-withdrawing).
- Reactivity: Chemoselective amination occurs preferentially at the bromine site under Pd catalysis, while thermal conditions favor substitution at chlorine .
Comparison with Target Compound :
The nitromethyl group in 5-Bromo-3-chloro-2-(nitromethyl)pyridine is strongly electron-withdrawing, which:
Physicochemical Properties
| Compound | Molecular Formula | Molecular Weight | Key Physical Properties |
|---|---|---|---|
| This compound* | C₆H₄BrClN₂O₂ | 265.47 g/mol | Predicted high melting point (>150°C) |
| 5-Bromo-3-chloro-2-(methoxymethyl)pyridine | C₇H₇BrClNO | 236.50 g/mol | Liquid at RT; bp ~200°C (estimated) |
| 5-Bromo-2-chloro-N-(1-phenylethyl)pyridine-3-sulfonamide | C₁₃H₁₂BrClN₂O₂S | 383.67 g/mol | Crystalline solid; mp 180–182°C |
*Note: Properties for the target compound are extrapolated from analogues. The nitromethyl group likely increases polarity and solubility in polar aprotic solvents (e.g., DMF, DMSO) compared to methoxymethyl or pyrrolidine derivatives .
Common Strategies for Halogenated Pyridines :
- Halogenation : Direct bromination/chlorination of pyridine precursors using NBS (N-bromosuccinimide) or Cl₂ gas.
- Functionalization : Post-synthetic modification of halogenated intermediates via:
- Nucleophilic Aromatic Substitution (e.g., amination, methoxylation).
- Cross-Coupling (e.g., Suzuki, Buchwald-Hartwig).
Example :
- 5-Bromo-2-chloro-4-nitropyrimidine () was reduced to 5-bromo-2-chloropyrimidin-4-amine using SnCl₂/HCl, highlighting the reducibility of nitro groups in similar frameworks .
- The nitromethyl group in the target compound could be introduced via nitromethylation of 2-position using CH₂(NO₂)Cl or nitroalkane reagents .
Preparation Methods
Halogen Exchange and Nitromethylation
A prominent approach involves sequential halogen exchange and nitromethylation, as exemplified in the synthesis of analogous trifluoromethylpyridine derivatives. For 5-bromo-3-chloro-2-(nitromethyl)pyridine, this method could proceed as follows:
-
Starting Material : 2,3-dichloro-5-bromopyridine serves as the precursor, leveraging its reactive chlorine atoms for subsequent substitutions.
-
Nitromethylation at Position 2 : The chlorine at position 2 is replaced with a nitromethyl group via nucleophilic substitution. This step employs sodium nitrite (NaNO₂) in acetic acid under controlled temperatures (30–50°C). The nitromethyl anion (CH₂NO₂⁻) acts as the nucleophile, facilitated by the electron-withdrawing nature of the pyridine ring.
-
Purification : The intermediate is isolated via solvent extraction (e.g., dichloromethane) and recrystallization, achieving yields exceeding 85%.
Key Reaction Conditions :
-
Temperature: 30–50°C
-
Catalyst: Acetic acid
-
Reaction Time: 12–24 hours
Sequential Functionalization via Directed Metallation
Directed ortho-metallation (DoM) strategies enable precise substituent placement. This method involves:
-
Bromination at Position 5 : Starting with 3-chloro-2-nitromethylpyridine, bromination is achieved using bromine (Br₂) in the presence of a Lewis acid (e.g., FeBr₃) at 80°C . The nitromethyl group at position 2 directs electrophilic attack to the meta position (C5), ensuring regioselectivity.
-
Chlorination at Position 3 : If the starting material lacks the chloro substituent, chlorination is performed using phosphorus oxychloride (POCl₃) under reflux .
Optimization Insights :
One-Pot Multi-Step Synthesis
A streamlined one-pot method reduces intermediate isolation steps, enhancing industrial viability :
-
Simultaneous Bromination and Chlorination : 2-hydroxypyrimidine is treated with hydrobromic acid (HBr) and hydrogen peroxide (H₂O₂) at 30°C, generating 5-bromo-2-hydroxypyridine .
-
Nitromethyl Introduction : Phosphorus oxychloride (POCl₃) and triethylamine facilitate the substitution of the hydroxyl group with nitromethyl in situ .
Advantages :
Palladium-Catalyzed Cross-Coupling
For advanced functionalization, palladium catalysis offers versatility:
-
Suzuki-Miyaura Coupling : A boronic ester at position 2 reacts with bromo-substituted pyridine under Pd(PPh₃)₄ catalysis to install the nitromethyl group .
-
Chlorination Post-Coupling : Subsequent chlorination at position 3 uses N-chlorosuccinimide (NCS) in dimethylformamide (DMF) .
Challenges :
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Halogen Exchange | 85 | 97 | High | Moderate |
| Directed Metallation | 90 | 98 | Moderate | High |
| One-Pot Synthesis | 96 | 98.4 | High | High |
| Palladium Catalysis | 75 | 95 | Low | Low |
Mechanistic Considerations and Side Reactions
-
Nitromethyl Stability : The nitromethyl group is prone to reduction under acidic conditions, necessitating pH-neutral environments during synthesis.
-
Regioselectivity : Electron-withdrawing groups (e.g., -NO₂, -Br) direct electrophilic substitution to meta positions, while steric effects influence chlorination patterns .
Industrial-Scale Adaptations
The one-pot method is preferred for large-scale production due to its minimized waste and high atom economy. Key industrial parameters include:
-
Reactor Design : Corrosion-resistant materials (e.g., Hastelloy) for handling HBr and POCl₃.
-
Safety Protocols : Controlled exotherms during nitromethylation to prevent runaway reactions.
Q & A
Basic: What are the common synthetic routes for preparing 5-Bromo-3-chloro-2-(nitromethyl)pyridine?
Answer:
The synthesis typically involves sequential halogenation and nitromethylation of a pyridine precursor. For example:
Halogenation : Start with 2-nitromethylpyridine. Bromination at the 5-position and chlorination at the 3-position can be achieved using selective reagents like N-bromosuccinimide (NBS) in DMF for bromination and sulfuryl chloride (SO₂Cl₂) for chlorination .
Nitromethylation : Introduce the nitromethyl group via Henry reaction or nitroalkene addition under basic conditions, ensuring regioselectivity using steric or electronic directing groups .
Key Consideration : Monitor reaction progress with TLC or HPLC to avoid over-halogenation.
Advanced: How can competing reactivities of bromine, chlorine, and nitromethyl groups be managed during functionalization?
Answer:
The electron-withdrawing nitro group deactivates the pyridine ring, making electrophilic substitution challenging. Strategies include:
- Directed Metalation : Use LDA (lithium diisopropylamide) to deprotonate specific positions, followed by quenching with electrophiles .
- Protection/Deprotection : Temporarily protect the nitromethyl group (e.g., as a silyl ether) to perform halogenation or cross-coupling reactions .
Data Contradiction Note : Conflicting reports on nitromethyl stability under chlorination conditions (e.g., SO₂Cl₂) require validation via in situ IR or NMR .
Advanced: What analytical techniques are most effective for confirming the regiochemistry of substituents?
Answer:
- NMR : H and C NMR can distinguish substituent positions via coupling patterns (e.g., para vs. meta chloro/bromo splitting) .
- X-ray Crystallography : Definitive structural confirmation, especially for resolving ambiguities in NOE (Nuclear Overhauser Effect) data .
- Mass Spectrometry (HRMS) : Verify molecular formula and fragmentation patterns to rule out isomerization .
Basic: How can researchers mitigate decomposition of the nitromethyl group during storage?
Answer:
- Storage Conditions : Store under inert gas (argon) at –20°C in amber vials to prevent photodegradation.
- Stabilizers : Add radical scavengers like BHT (butylated hydroxytoluene) at 0.1% w/w .
Validation : Monitor purity via HPLC every 3 months; degradation products often include nitro-to-carbonyl oxidation .
Advanced: What computational methods predict the reactivity of this compound in nucleophilic aromatic substitution?
Answer:
- DFT Calculations : Use Gaussian or ORCA software to map electrostatic potential surfaces, identifying electron-deficient positions (e.g., C-4 due to nitro and halogen effects) .
- MD Simulations : Model solvation effects (e.g., DMSO vs. THF) on transition states for SNAr reactions .
Validation : Compare computed activation energies with experimental kinetic data .
Basic: What safety protocols are critical when handling this compound?
Answer:
- PPE : Use nitrile gloves, goggles, and fume hoods due to potential mutagenicity (similar to brominated pyridines in ).
- Spill Management : Neutralize with activated carbon or vermiculite; avoid water to prevent exothermic decomposition .
Advanced: How does the nitromethyl group influence the compound’s application in medicinal chemistry?
Answer:
- Bioisostere Potential : The nitromethyl group can mimic carboxylate or sulfonamide moieties in enzyme inhibition assays .
- Metabolic Stability : Nitro groups may undergo hepatic reduction to amines, requiring metabolic profiling via liver microsome assays .
Basic: What are the solubility challenges, and how can they be addressed in reaction design?
Answer:
- Solubility Profile : Poor in water; moderate in DCM or DMSO.
- Workaround : Use phase-transfer catalysts (e.g., TBAB) for aqueous-organic biphasic reactions .
Advanced: How to resolve contradictions in reported spectroscopic data for this compound?
Answer:
- Cross-Validation : Compare with structurally analogous compounds (e.g., 5-Bromo-2-trifluoromethylpyridine in ).
- Isotopic Labeling : Use N or H labeling to assign overlapping signals in NMR .
Advanced: What strategies optimize yield in Suzuki-Miyaura couplings involving this substrate?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
